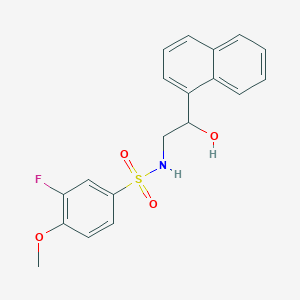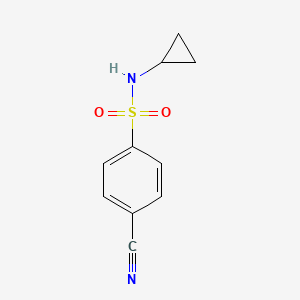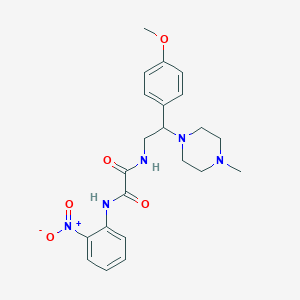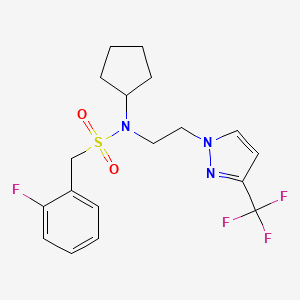
(1,1-Dioxidotetrahydrothiopyran-4-yl)methyl 4-Methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,1-Dioxidotetrahydrothiopyran-4-yl)methyl 4-Methylbenzenesulfonate” is a chemical compound with the CAS Number: 928149-12-6 . It has a molecular weight of 318.41 and its IUPAC name is (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl 4-methylbenzenesulfonate . The compound is a white to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18O5S2/c1-11-2-4-13(5-3-11)20(16,17)18-10-12-6-8-19(14,15)9-7-12/h2-5,12H,6-10H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a white to brown solid . It has a molecular weight of 318.41 . The storage temperature for this compound is +4°C .Scientific Research Applications
Synthesis and Chemical Reactions
- Prins Cascade Cyclization : A novel process for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been developed, utilizing the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. This method marks the first synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization (B. Reddy et al., 2014).
- Titanium Tetrachloride-induced Rearrangement : A study demonstrated the rearrangement of a related compound using titanium(IV) chloride, resulting in unusual aromatic substitution reactions, where tosyloxy is lost and aromatic chlorination occurs (R. Giles & Joshua D. McManus, 2009).
Crystal Structure and Conformation
- Crystal Structure Analysis : Research on the title compound has shown that the ribo-pentofuranose ring exhibits a twisted conformation, with the isopropylidene ring in an envelope conformation. The crystal structure is stabilized by van der Waals interactions and weak C—H⋯O interactions (H. D. Armas et al., 2007).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study focused on synthesizing novel quinazolinone derivatives, including a compound related to the chemical , and evaluating their antimicrobial activity. The research showed potential in developing new antimicrobial agents (O. M. Habib et al., 2012).
Anticancer Applications
- Antiproliferative and Apoptosis-inducing Properties : A study on podophyllotoxin, a lead agent in anticancer drug development, utilized bioisosteric replacement to synthesize structurally simple analogues that exhibited antiproliferative properties in human cancer cell lines. These new heterocycles induced apoptosis in cancerous cells, presenting potential as anticancer drug leads (I. Magedov et al., 2007).
Luminescent Properties
- Luminescent Lanthanide Coordination Polymers : The synthesis of novel isomorphous 1-D framework compounds was achieved using sodium 4-hydroxybenzenesulfonate dihydrate with lanthanides in refluxing methanol. These compounds showed significant luminescent properties, important for materials science applications (Xiaoping Yang et al., 2008).
Safety and Hazards
properties
IUPAC Name |
(1,1-dioxothian-4-yl)methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S2/c1-11-2-4-13(5-3-11)20(16,17)18-10-12-6-8-19(14,15)9-7-12/h2-5,12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGVEFJXZNTKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2989872.png)
![1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2989873.png)
![3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2989876.png)

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2989878.png)

![Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate](/img/structure/B2989881.png)
![3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2989882.png)
![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2989883.png)
![2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2989885.png)

